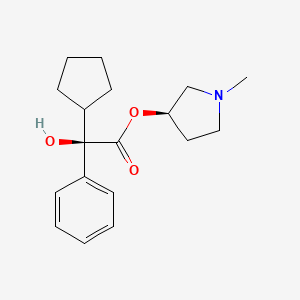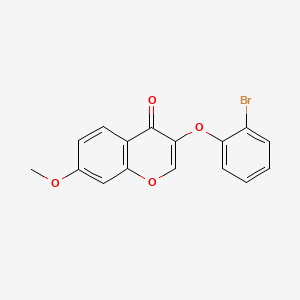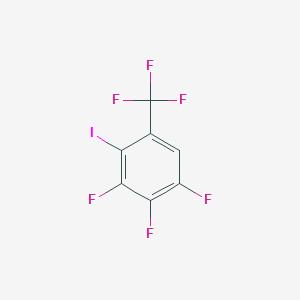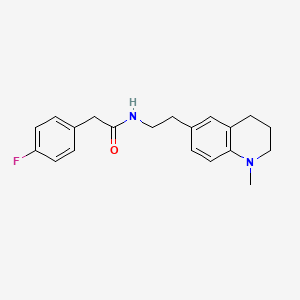![molecular formula C17H19N3O4 B2367903 2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide CAS No. 1775448-11-7](/img/structure/B2367903.png)
2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide is a useful research compound. Its molecular formula is C17H19N3O4 and its molecular weight is 329.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds similar to 2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide. Pyrazolo[3,4-d]pyrimidines have been synthesized and screened for their antimicrobial activity, with certain compounds displaying activity comparable to standard antibacterial and antifungal agents (Abdel-Gawad et al., 2003). Similarly, other novel heterocyclic compounds incorporating pyrimidine and pyrazole moieties have been synthesized and evaluated for antimicrobial activities, demonstrating promising antibacterial and antifungal properties (Bondock et al., 2008).
Antitumor Activities
Compounds related to this compound have been investigated for their antitumor potential. Specifically, derivatives of 2-phenylpyrazolo[3,4-d]pyrimidine have shown selective antitumor activities, with certain configurations contributing to their efficacy (Jing, 2011). Another study synthesized and evaluated a series of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, revealing their cytotoxic and inhibitory activities in various tests (Rahmouni et al., 2016).
Anti-inflammatory and Other Therapeutic Applications
Some derivatives of the compound have been evaluated for their anti-inflammatory and therapeutic potentials in various models. For instance, a chymase inhibitor derivative was shown to suppress intimal hyperplasia after balloon injury, suggesting its potential in addressing cardiovascular conditions (Takai et al., 2003). Another study on a specific chymase inhibitor derivative revealed its efficacy in preventing the development of abdominal aortic aneurysm in a hamster model, indicating its potential therapeutic application in vascular diseases (Tsunemi et al., 2004).
Propriétés
IUPAC Name |
2-(2,5-dioxo-4-phenyl-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl)-N-propylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-2-8-18-13(21)9-20-12-10-24-16(22)14(12)15(19-17(20)23)11-6-4-3-5-7-11/h3-7,15H,2,8-10H2,1H3,(H,18,21)(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHSPXJHMQTAPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)OC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
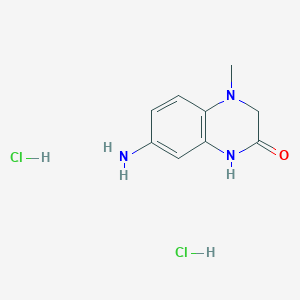
![Morpholino[1-(phenylsulfonyl)-4-piperidinyl]methanone](/img/structure/B2367823.png)
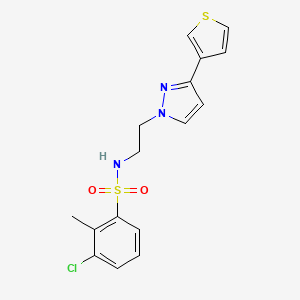
![N-[(5-chlorothiadiazol-4-yl)methoxy]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2367825.png)
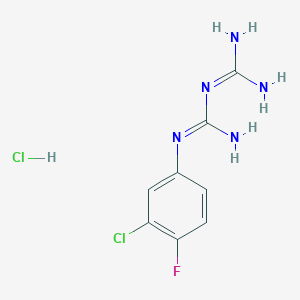
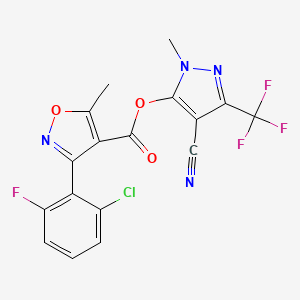
![5-Bromonaphtho[1,2-d][1,2,3]oxadiazole](/img/structure/B2367831.png)
![8-(2,4-Dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/no-structure.png)
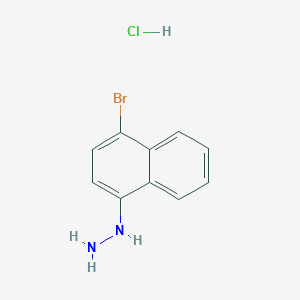
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2367837.png)
